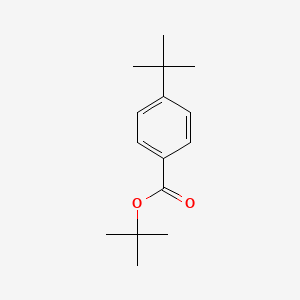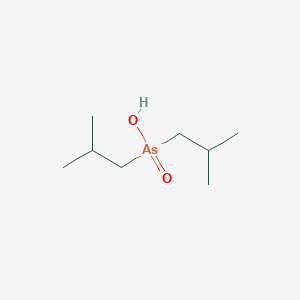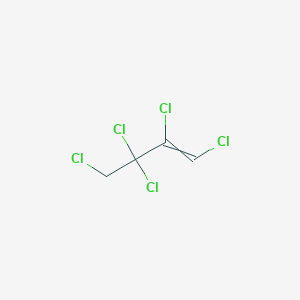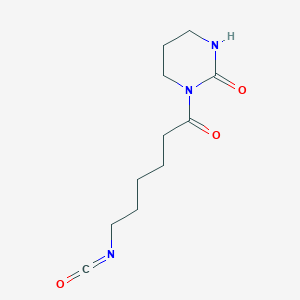
1h-pyrazole-3,4-dicarboxylic Acid, 1-(2-chlorophenyl)-5-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole-3,4-dicarboxylic Acid, 1-(2-chlorophenyl)-5-phenyl- is a heterocyclic compound that features a pyrazole ring substituted with carboxylic acid groups at positions 3 and 4, a chlorophenyl group at position 1, and a phenyl group at position 5
Vorbereitungsmethoden
The synthesis of 1H-Pyrazole-3,4-dicarboxylic Acid, 1-(2-chlorophenyl)-5-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by the introduction of the chlorophenyl and phenyl groups through substitution reactions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents.
Analyse Chemischer Reaktionen
1H-Pyrazole-3,4-dicarboxylic Acid, 1-(2-chlorophenyl)-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The chlorophenyl and phenyl groups can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Pyrazole-3,4-dicarboxylic Acid, 1-(2-chlorophenyl)-5-phenyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1H-Pyrazole-3,4-dicarboxylic Acid, 1-(2-chlorophenyl)-5-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved depend on the specific application and the target molecules.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazole-3,4-dicarboxylic Acid, 1-(2-chlorophenyl)-5-phenyl- can be compared with other similar compounds, such as:
1H-Pyrazole-3,4-dicarboxylic Acid, 1-(4-bromophenyl)-5-phenyl-: This compound has a bromophenyl group instead of a chlorophenyl group, which may affect its reactivity and biological activity.
1H-Pyrazole-3,4-dicarboxylic Acid, 1-(2-methylphenyl)-5-phenyl-: The presence of a methyl group instead of a chlorine atom can lead to different chemical and biological properties.
1H-Pyrazole-3,4-dicarboxylic Acid, 1-(2-chlorophenyl)-5-(4-methoxyphenyl)-: The methoxy group can influence the compound’s solubility and reactivity.
Eigenschaften
CAS-Nummer |
96723-20-5 |
|---|---|
Molekularformel |
C17H11ClN2O4 |
Molekulargewicht |
342.7 g/mol |
IUPAC-Name |
1-(2-chlorophenyl)-5-phenylpyrazole-3,4-dicarboxylic acid |
InChI |
InChI=1S/C17H11ClN2O4/c18-11-8-4-5-9-12(11)20-15(10-6-2-1-3-7-10)13(16(21)22)14(19-20)17(23)24/h1-9H,(H,21,22)(H,23,24) |
InChI-Schlüssel |
AWKUDQQWPCJZDN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=NN2C3=CC=CC=C3Cl)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2,4-Dihydroxyphenyl){4-[3-(triethoxysilyl)propoxy]phenyl}methanone](/img/structure/B14349880.png)

![N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide](/img/structure/B14349894.png)



![4-[(Trimethylsilyl)oxy]-1-benzothiopyran-1,1(2H)-dione](/img/structure/B14349904.png)




![6-[2-(1,3-Thiazol-2-yl)hydrazinylidene]-4-(2,4,4-trimethylpentan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B14349924.png)

